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Compound of Interest

Compound Name: 5-lodo-6-methylpyridin-2-amine

Cat. No.: B1268742

5-lodo-6-methylpyridin-2-amine is a highly functionalized pyridine derivative that has
emerged as a crucial building block in modern synthetic chemistry. Its strategic importance lies
in the orthogonal reactivity of its substituents: an amino group amenable to a wide range of
transformations, a methyl group, and a C5-iodo group that serves as an excellent handle for
transition-metal-catalyzed cross-coupling reactions. This unique combination makes it a
valuable intermediate in the synthesis of complex molecular architectures, particularly within
the pharmaceutical and agrochemical industries.

Aromatic amines are foundational structures in medicinal chemistry, with nitrogen atoms
providing polarity and key hydrogen bonding interactions necessary for binding to biological
targets like proteins and enzymes. This guide provides an in-depth analysis of 5-lodo-6-
methylpyridin-2-amine, covering its physicochemical properties, synthesis, reactivity, and
applications, with a focus on the causality behind experimental choices to empower
researchers in their own discovery programs.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective
utilization. 5-lodo-6-methylpyridin-2-amine is typically supplied as an off-white to yellow solid
with purity levels of 98% or higher.

Key Physicochemical Data
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Property Value Source(s)
CAS Number 75073-11-9

Molecular Formula CeH7IN2

Molecular Weight 234.04 g/mol

Appearance Off-white to yellow solid

SMILES CC1=C(C=CC(=N1)N)I

Calculated LogP 1.57-1.6

Topological Polar Surface Area  38.91 A2

Spectroscopic Characterization (Anticipated Data)

While specific spectra are best obtained on the lot in use, the following represents expected

data based on the structure and analysis of close analogs.

'H NMR: The proton NMR spectrum is expected to show three key regions. A singlet for the
C6-methyl protons (CHs) around & 2.4-2.5 ppm. A broad singlet for the two amino protons (-
NH2) whose chemical shift is solvent-dependent. Two doublets in the aromatic region (6 6.5-
7.8 ppm) corresponding to the two coupled protons on the pyridine ring.

13C NMR: The carbon spectrum will display six distinct signals: one in the aliphatic region for
the methyl carbon and five in the aromatic region. The carbon atom directly bonded to the
iodine (C5) is expected to be shifted significantly upfield due to the heavy-atom effect, a
characteristic feature that aids in structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations
from the primary amine, appearing as two distinct bands in the 3300-3500 cm~1 region.
Other key signals include aliphatic C-H stretching just below 3000 cm~* and characteristic
C=C and C=N stretching vibrations in the 1580-1620 cm~1 fingerprint region.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak
(IM]*) at an m/z of approximately 234, corresponding to the molecular weight of the
compound.
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Synthesis and Purification

The synthesis of 5-lodo-6-methylpyridin-2-amine typically starts from its non-iodinated
precursor, 2-Amino-6-methylpyridine (CAS 1824-81-3), which is commercially available. The
introduction of the iodine atom at the C5 position is achieved via an electrophilic aromatic
substitution reaction. The amino group is a strong activating group and, along with the methyl
group, directs electrophiles primarily to the C3 and C5 positions. Steric hindrance from the C6-
methyl group favors substitution at the C5 position.
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Synthesis Workflow
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Caption: Generalized workflow for the synthesis of 5-lodo-6-methylpyridin-2-amine.
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Protocol: lodination of 2-Amino-6-methylpyridine

This protocol is a representative methodology. Researchers should first consult relevant
literature and perform appropriate risk assessments.

o Preparation: To a solution of 2-Amino-6-methylpyridine (1.0 equiv) in a suitable solvent such
as acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask, stir at 0 °C under
an inert atmosphere (e.g., Nitrogen or Argon).

o Reagent Addition: Slowly add a solution of N-lodosuccinimide (NIS) (1.05 equiv) in the same
solvent to the cooled reaction mixture. The use of a slight excess of the iodinating agent
ensures complete conversion of the starting material.

e Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The
progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Workup: Upon completion, quench the reaction with an aqueous solution of sodium
thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like
ethyl acetate. Wash the combined organic layers with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the pure 5-lodo-6-methylpyridin-2-amine.

Chemical Reactivity and Key Applications

The true synthetic utility of 5-lodo-6-methylpyridin-2-amine lies in its capacity to undergo
palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of
the carbon-halogen bonds in these transformations, allowing for milder reaction conditions
compared to analogous bromo- or chloro-pyridines. This makes it an ideal substrate for building
molecular complexity in drug discovery programs targeting neurological disorders, cancers, and
in the development of novel agrochemicals.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C
Bond Formation
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The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for creating carbon-carbon
bonds, particularly for synthesizing biaryl structures. In this context, 5-lodo-6-methylpyridin-2-
amine can be coupled with a wide variety of aryl- or heteroarylboronic acids.

Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

e Setup: In a Schlenk flask or microwave vial, combine 5-lodo-6-methylpyridin-2-amine (1.0
equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate
(K2CO:3) or potassium phosphate (KsPOa4) (2.0-3.0 equiv).

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3-5 mol%) or a more active pre-
catalyst system like Pd(OAc)2 with a ligand such as SPhos.

e Solvent & Reaction: Evacuate and backfill the vessel with an inert gas. Add a degassed
solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel
and heat the reaction mixture to 90-110 °C for 4-18 hours.

e Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the
mixture, dilute with ethyl acetate, and wash with water and brine.
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 Purification: Dry the organic layer, concentrate, and purify the crude product by flash column
chromatography to obtain the desired 2-amino-6-methyl-5-arylpyridine derivative.

Application 2: Buchwald-Hartwig Amination for C-N
Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen
bonds, a transformation that is often challenging using classical methods. This reaction allows
the coupling of 5-lodo-6-methylpyridin-2-amine with a vast array of primary and secondary
amines, amides, or carbamates.

« To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile
Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268742#5-iodo-6-methylpyridin-2-amine-cas-
number-75073-11-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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